molecular formula C14H21FN2O4S B6987337 N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide

Cat. No.: B6987337
M. Wt: 332.39 g/mol
InChI Key: AONKQCQFQUOUOM-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a fluorophenoxy group, and a methanesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O4S/c1-11(9-21-13-4-2-3-12(15)7-13)17-22(18,19)10-14-8-16-5-6-20-14/h2-4,7,11,14,16-17H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKQCQFQUOUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)F)NS(=O)(=O)CC2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 3-fluorophenol with an appropriate alkylating agent to form the 3-fluorophenoxy intermediate.

    Alkylation of morpholine: The next step involves the alkylation of morpholine with the 3-fluorophenoxy intermediate under basic conditions to form the desired morpholine derivative.

    Sulfonamide formation: Finally, the morpholine derivative is reacted with methanesulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide
  • N-[1-(3-bromophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide
  • N-[1-(3-methylphenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide

Uniqueness

N-[1-(3-fluorophenoxy)propan-2-yl]-1-morpholin-2-ylmethanesulfonamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

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